molecular formula C13H18O5 B3259700 (3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde CAS No. 32233-41-3

(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde

Cat. No.: B3259700
CAS No.: 32233-41-3
M. Wt: 254.28 g/mol
InChI Key: RDULHFRDAIECRP-TWEVDUBQSA-N
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Description

(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde is a complex organic compound with a unique structure It belongs to the class of cyclopentafurans and is characterized by its hexahydro-2H-cyclopenta[b]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde involves multiple steps, starting from readily available starting materials. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral centers. The reaction conditions typically involve the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways. Its interactions with biological molecules can provide insights into enzyme specificity and function.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological responses. The pathways involved can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol
  • (3aR,4S,6aS)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2-one

Uniqueness

Compared to similar compounds, (3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde stands out due to its specific stereochemistry and functional groups

Properties

IUPAC Name

(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c14-7-9-8-5-12(15)17-10(8)6-11(9)18-13-3-1-2-4-16-13/h7-11,13H,1-6H2/t8-,9-,10+,11-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDULHFRDAIECRP-TWEVDUBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CC3C(C2C=O)CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)O[C@@H]2C[C@H]3[C@@H]([C@H]2C=O)CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111040
Record name (3aR,4R,5R,6aS)-Hexahydro-2-oxo-5-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-cyclopenta[b]furan-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32233-41-3
Record name (3aR,4R,5R,6aS)-Hexahydro-2-oxo-5-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-cyclopenta[b]furan-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32233-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4R,5R,6aS)-Hexahydro-2-oxo-5-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-cyclopenta[b]furan-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde
Reactant of Route 2
(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde
Reactant of Route 3
(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde
Reactant of Route 4
(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde
Reactant of Route 5
(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde
Reactant of Route 6
(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-2-oxo-hexahydro-2H-cyclopenta[b]furan-4-carbaldehyde

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